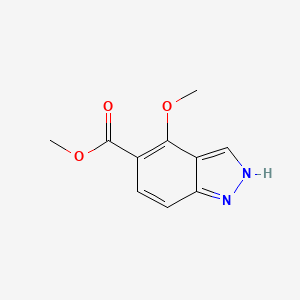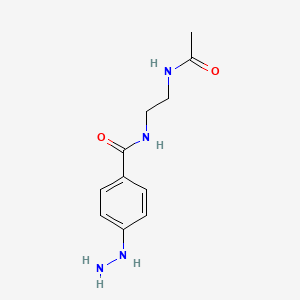![molecular formula C13H21NO5S B14803925 [4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate, also known as desoxysalbutamol sulfate, is a chemical compound with the empirical formula C13H21NO2.1/2H2O4S . It is a derivative of salbutamol, a well-known β2-adrenergic agonist used in the treatment of bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate involves several steps. One common method includes the reaction of 4-hydroxy-3-methylacetophenone with tert-butylamine in the presence of a reducing agent to form the intermediate 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenol. This intermediate is then treated with sulfuric acid to yield the sulfate salt .
Industrial production methods often employ supercritical fluid chromatography for the separation of enantiomers, ensuring high purity and yield of the desired product . This method is advantageous due to its efficiency and minimal use of solvents, aligning with green chemistry principles .
Chemical Reactions Analysis
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its base form.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate involves its interaction with β2-adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic AMP levels. This, in turn, activates protein kinase A, which phosphorylates target proteins, resulting in the relaxation of bronchial smooth muscle . The compound’s selectivity for β2-adrenergic receptors minimizes its effects on cardiac β1-adrenergic receptors, reducing the risk of cardiovascular side effects .
Comparison with Similar Compounds
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate is similar to other β2-adrenergic agonists such as:
Terbutaline: This compound also acts on β2-adrenergic receptors but differs in its chemical structure and pharmacodynamics.
The uniqueness of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol sulfate lies in its specific interaction with β2-adrenergic receptors and its potential for reduced side effects compared to other similar compounds .
Properties
IUPAC Name |
[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5S/c1-9-7-10(11(15)8-14-13(2,3)4)5-6-12(9)19-20(16,17)18/h5-7,11,14-15H,8H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMXQJRSNSVVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
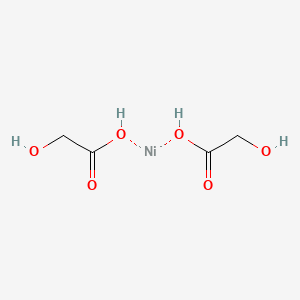
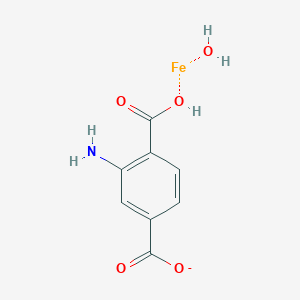

![(2E)-3-(2-methoxyphenyl)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B14803853.png)
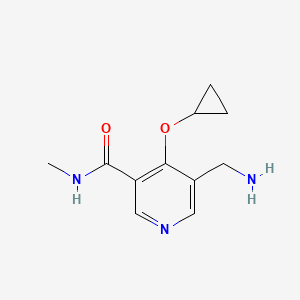
![N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B14803860.png)
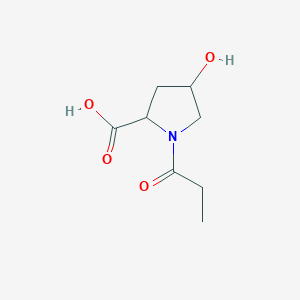
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
![ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B14803873.png)
![(9S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B14803880.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
